2-Chloro-5-fluoro-N-isobutylnicotinamide

Description

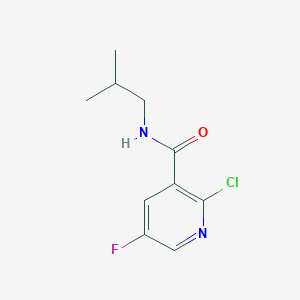

2-Chloro-5-fluoro-N-isobutylnicotinamide is a nicotinamide derivative featuring a pyridine-3-carboxamide core substituted with chlorine at position 2, fluorine at position 5, and an isobutyl group on the amide nitrogen. Its molecular formula is C₁₁H₁₂ClFN₂O (molecular weight: 258.68 g/mol).

Properties

IUPAC Name |

2-chloro-5-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O/c1-6(2)4-14-10(15)8-3-7(12)5-13-9(8)11/h3,5-6H,4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKULKHMYQYPGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-N-isobutylnicotinamide typically involves the introduction of chloro and fluoro groups onto the nicotinamide ring, followed by the attachment of the isobutyl group. One common method involves the following steps:

Nitration: The starting material, 2-fluorobenzonitrile, undergoes nitration to form 2-fluoro-5-nitrobenzonitrile.

Reduction: The nitro group is then reduced to an amino group, yielding 2-fluoro-5-aminobenzonitrile.

Chlorination: The amino group is replaced with a chloro group through a Sandmeyer reaction, resulting in 2-chloro-5-fluorobenzonitrile.

Amidation: Finally, the isobutyl group is introduced via an amidation reaction with nicotinic acid or its derivatives, forming 2-Chloro-5-fluoro-N-isobutylnicotinamide.

Industrial Production Methods

Industrial production of 2-Chloro-5-fluoro-N-isobutylnicotinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-N-isobutylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-5-fluoro-N-isobutylnicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-isobutylnicotinamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The isobutyl group may also play a role in its overall biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The table below compares 2-Chloro-5-fluoro-N-isobutylnicotinamide with structurally related compounds from the evidence, highlighting key differences in substituents, molecular weight, and functional groups.

Key Observations :

- Amide Substituent : The isobutyl group (branched alkyl) offers greater steric bulk compared to cyclopropyl () or phenyl (), which may impact solubility and metabolic stability.

Functional Group Analysis

- Amide Group : The N-isobutyl substitution increases lipophilicity (predicted logP ~2.5) compared to cyclopropyl (logP ~1.8, ) or phenyl (logP ~3.0, ) analogs.

- Aromatic System : Pyridine’s inherent polarity contrasts with benzene (), affecting solubility and hydrogen-bonding capacity.

Physicochemical Properties and Drug Likeness

- Molecular Weight : 258.68 g/mol (within Lipinski’s rule of five limit).

- Lipophilicity : Estimated logP ~2.5 (favorable for membrane permeability).

- Solubility : Moderate aqueous solubility due to pyridine’s polarity, though the isobutyl group may reduce it compared to cyclopropyl analogs .

Biological Activity

2-Chloro-5-fluoro-N-isobutylnicotinamide is a chemical compound derived from nicotinamide, a form of vitamin B3. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique combination of chlorine and fluorine atoms in its structure enhances its reactivity and biological interactions.

- Molecular Formula : C₉H₁₀ClF₃N₂O

- Molecular Weight : 220.64 g/mol

- IUPAC Name : 2-Chloro-5-fluoro-N-(2-methylpropyl)nicotinamide

The biological activity of 2-Chloro-5-fluoro-N-isobutylnicotinamide primarily involves its interaction with specific molecular targets, such as nicotinic receptors and various enzymes. The presence of both chlorine and fluorine atoms contributes to its ability to modulate receptor activity and enzyme inhibition.

Enzyme Inhibition

Studies have demonstrated that 2-Chloro-5-fluoro-N-isobutylnicotinamide can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of nicotinamidase, which hydrolyzes nicotinamide to nicotinic acid. This inhibition can affect the availability of nicotinamide for metabolic processes, thereby influencing cellular functions.

Receptor Modulation

The compound has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. By modulating nAChR activity, 2-Chloro-5-fluoro-N-isobutylnicotinamide may have therapeutic potential in treating conditions such as schizophrenia and Alzheimer's disease.

Case Studies and Research Findings

- In Vitro Studies : Research involving cell cultures has shown that 2-Chloro-5-fluoro-N-isobutylnicotinamide exhibits dose-dependent inhibition of nicotinamidase, with a reported IC50 value indicating its potency as an inhibitor. The compound was tested against various concentrations of nicotinamide, demonstrating significant enzyme activity modulation.

- Animal Models : In vivo studies on rodent models have indicated that treatment with 2-Chloro-5-fluoro-N-isobutylnicotinamide resulted in behavioral changes consistent with enhanced cholinergic signaling. These findings support the hypothesis that the compound may act as a positive allosteric modulator of nAChRs.

- Pharmacokinetics : A pharmacokinetic study revealed that the compound has favorable absorption characteristics and moderate bioavailability when administered orally. This suggests potential for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-fluoronictinamide | Lacks isobutyl group | Moderate enzyme inhibition |

| N-Ethyl-5-fluoronictinamide | Lacks chlorine atom | Reduced receptor modulation |

| 2-Chloro-N-ethyl-nicotinamide | Lacks fluorine atom | Similar enzyme inhibition profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.